

Compound Characterization and Primary Applications

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Compound Focus: 3-Hydroxy Carvedilol-d5

Cat. No.: S12908132

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3-Hydroxy Carvedilol-d5 is a deuterium-labeled stable isotope of the metabolite 3-Hydroxy Carvedilol. Its primary use in research is as an **internal standard** for quantitative analysis, crucial for ensuring accuracy and precision in mass spectrometry-based assays by correcting for variability in sample preparation and instrument response [1].

The table below summarizes its core characteristics:

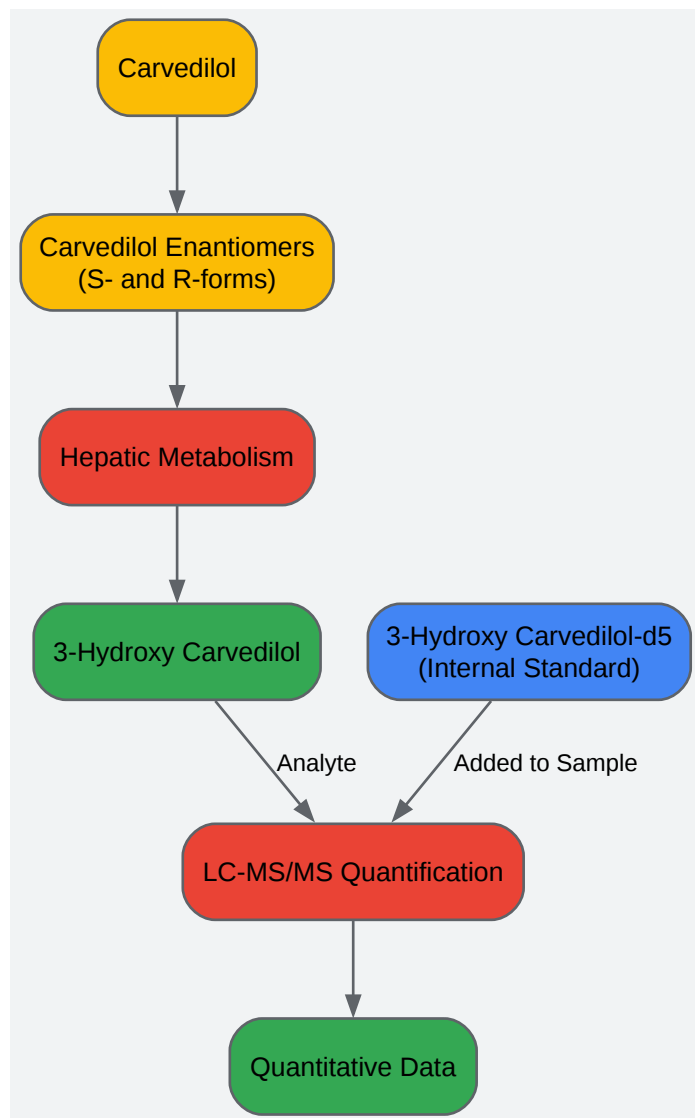
Property	Description
CAS Number	1329836-56-7 [1]
Molecular Formula	$C_{24}H_{21}D_5N_2O_5$ [1]
Molecular Weight	427.50 g/mol [1]
Application	Deuterated internal standard for quantitative NMR, GC-MS, or LC-MS analysis [1]
Research Use	For research use only; not for human consumption [1]

Information Limitations and Contextual Data

A significant challenge in creating detailed application notes is that the identified sources do not contain full experimental data for **3-Hydroxy Carvedilol-d5** itself, such as complete chromatographic conditions, extraction recovery rates, or validation parameters like precision and accuracy.

However, insights into the metabolism of the parent drug, Carvedilol, can inform your experimental design.

The following diagram outlines the metabolic context and the role of the deuterated standard.



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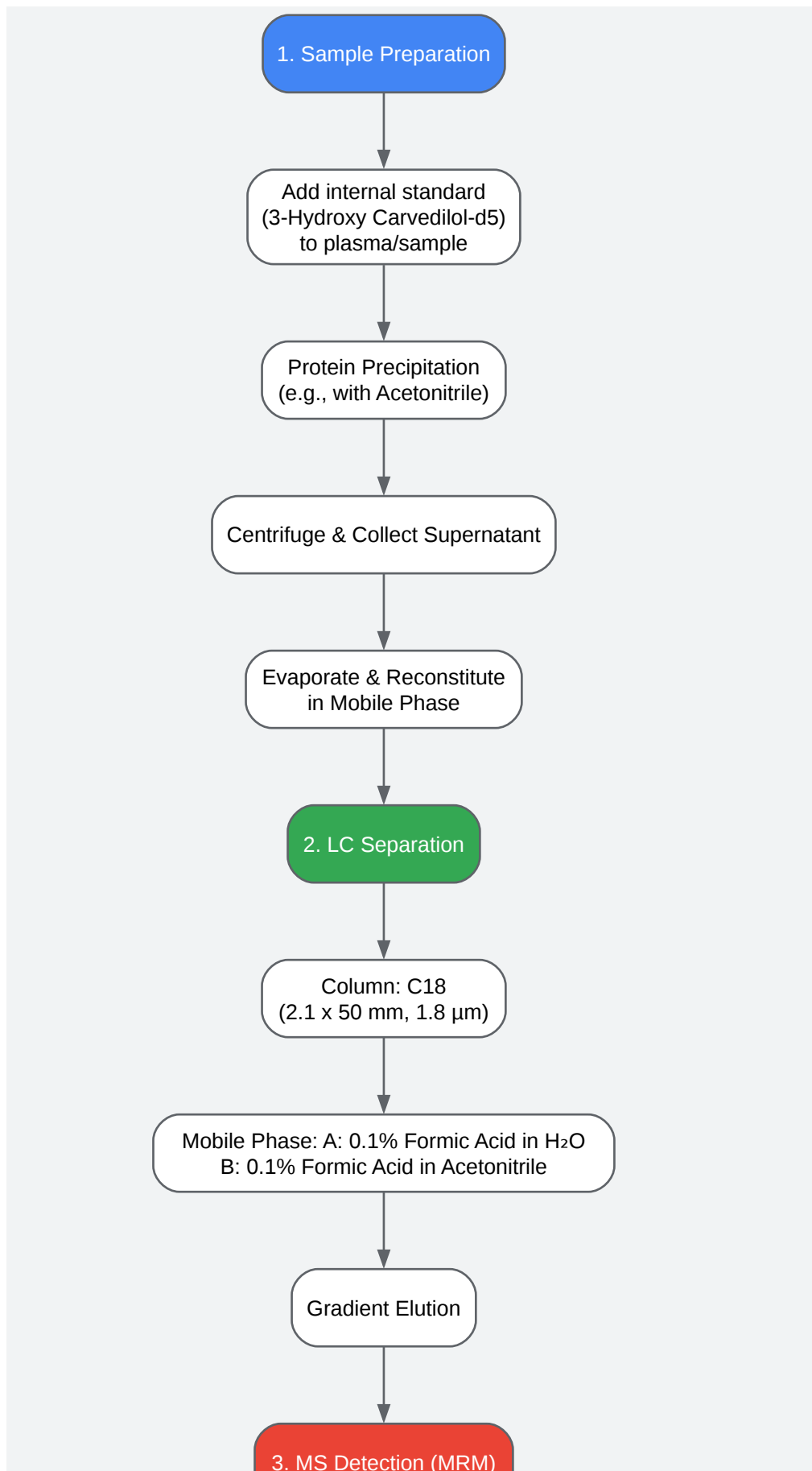
- **Enantiomer-Specific Metabolism:** Carvedilol is administered as a racemic mixture (S- and R-enantiomers). Studies show that the **S-enantiomer** is responsible for the majority of the drug's beta-blocking activity and exhibits a more significant metabolic response in cells, including greater alterations in levels of metabolites like **palmitic acid, myristic acid, and L-serine** [2]. This suggests that analytical methods may need to account for enantioselective metabolism.

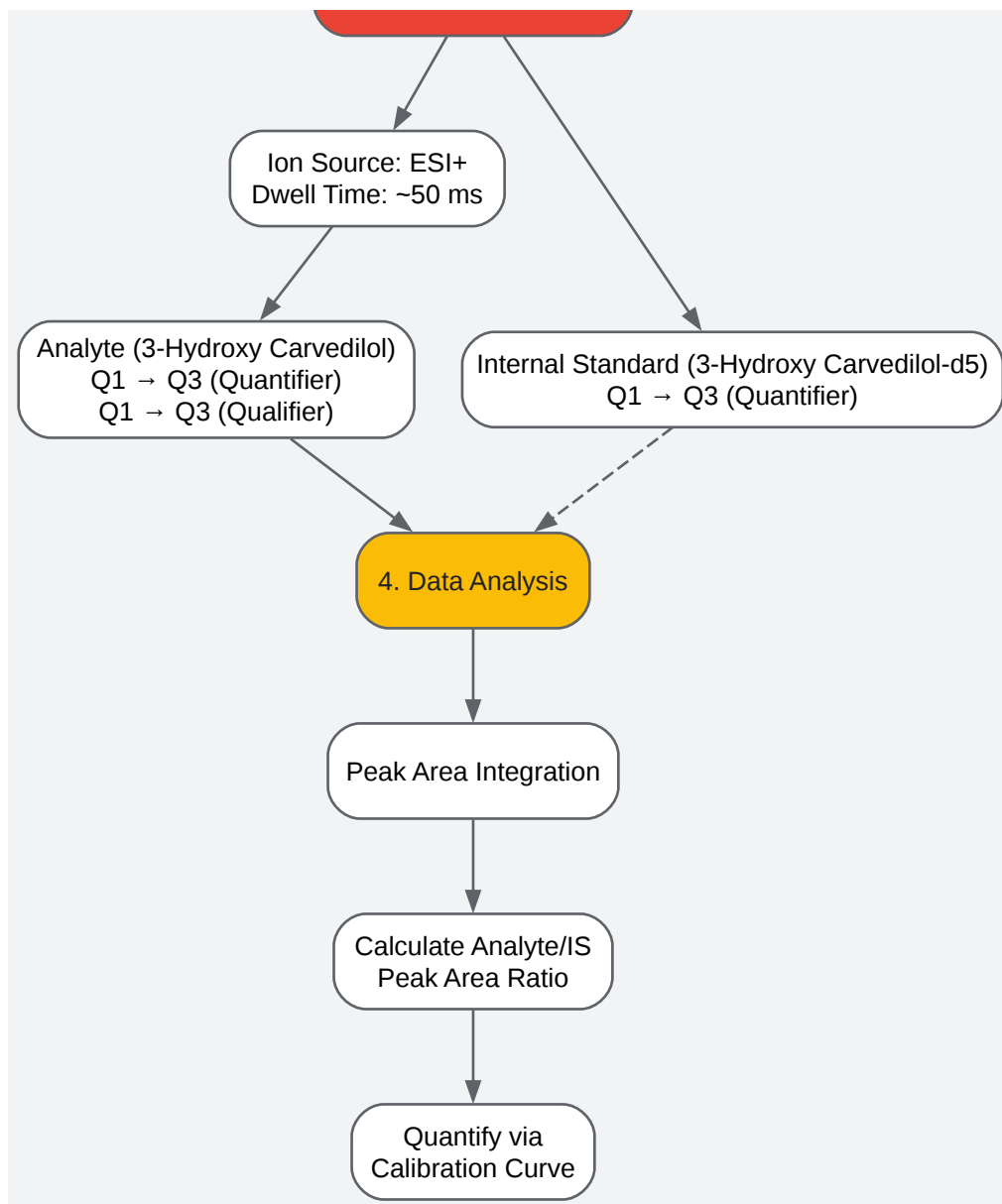
- **Cellular Metabolic Effects:** Research on carvedilol enantiomers in vascular smooth muscle cells reveals that they induce distinct metabolic profiles. S-Carvedilol treatment leads to more significant changes in intracellular metabolites and has a more pronounced effect on reducing intracellular calcium concentration, which is relevant to its mechanism of action [2].

Suggested Protocol Outline for LC-MS/MS Quantification

Given the lack of a complete published protocol for this specific compound, the following is a generalized workflow you can adapt.

Workflow Overview:





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Key Considerations:

- **Sample Preparation:** A stable isotope-labeled internal standard like **3-Hydroxy Carvedilol-d5** is ideally added at the very first step of sample processing to compensate for losses during preparation [1].
- **LC Separation:** A reverse-phase C18 column with a water/acetonitrile gradient containing a volatile acid (like formic acid) is standard. You may need to optimize the method to ensure baseline separation from the parent drug (Carvedilol) and other potential metabolites.
- **MS Detection:** Operate the mass spectrometer in **positive electrospray ionization (ESI+)** mode. Use Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. You will need to

empirically determine the optimal precursor and product ions for both the analyte and the internal standard.

- **Quantification:** Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentration of the analyte. The response for the deuterated standard (**3-Hydroxy Carvedilol-d5**) will be slightly earlier in retention time than the non-deuterated analyte (3-Hydroxy Carvedilol) under standard LC conditions.

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References

1. 3-Hydroxy carvedilol-d5 | Stable Isotope [medchemexpress.com]
2. Metabolomic Profiling of Cellular Responses to Carvedilol ... [journals.plos.org]

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